molecular formula C18H33BrN2 B14359809 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide CAS No. 95758-22-8

4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide

Cat. No.: B14359809
CAS No.: 95758-22-8
M. Wt: 357.4 g/mol
InChI Key: CTWSEEVEDWDGNB-UHFFFAOYSA-M
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Description

4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. These types of compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Quaternary ammonium compounds often exhibit antimicrobial properties and are used in disinfectants and antiseptics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions may include:

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Temperature: Room temperature to reflux conditions.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: Nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, alkoxides, or amines.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different quaternary ammonium salts.

Scientific Research Applications

    Chemistry: Used as a phase transfer catalyst or in the synthesis of other complex molecules.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.

    Industry: Utilized in formulations for cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with microbial cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis and death. The molecular targets include membrane proteins and phospholipids.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.

Uniqueness

4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to its specific alkyl chain structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

95758-22-8

Molecular Formula

C18H33BrN2

Molecular Weight

357.4 g/mol

IUPAC Name

N,N-dibutyl-1-(2,2-dimethylpropyl)pyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C18H33N2.BrH/c1-6-8-12-20(13-9-7-2)17-10-14-19(15-11-17)16-18(3,4)5;/h10-11,14-15H,6-9,12-13,16H2,1-5H3;1H/q+1;/p-1

InChI Key

CTWSEEVEDWDGNB-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C1=CC=[N+](C=C1)CC(C)(C)C.[Br-]

Origin of Product

United States

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